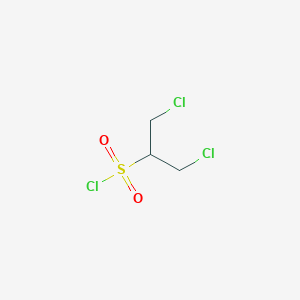

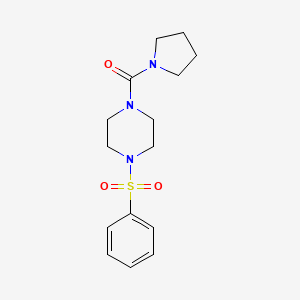

1-(3,5-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

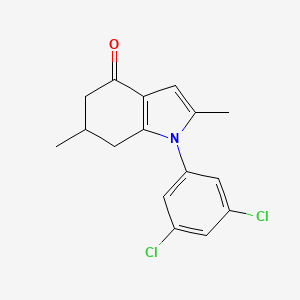

1-(3,5-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one, or commonly referred to as 1,3,5-trichlorophenyl-2,6-dimethyl-5,6,7-trihydroindol-4-one, is a synthetic compound that has been used in a variety of scientific and medical research applications. This compound is a member of the indol-4-one family, which is a group of compounds that are known for their ability to interact with proteins and other biological targets. In recent years, 1,3,5-trichlorophenyl-2,6-dimethyl-5,6,7-trihydroindol-4-one has become increasingly popular in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Medicinal Chemistry: Antileishmanial and Antimalarial Agents

This compound has been explored for its potential in medicinal chemistry, particularly in the synthesis of antileishmanial and antimalarial agents. Pyrazole derivatives, which share a similar structural motif, have shown potent activity against diseases like leishmaniasis and malaria. The dichlorophenyl group in the compound could potentially be exploited to synthesize new derivatives with enhanced pharmacological effects .

Proteomic Research: Intermediate for Iprodione Synthesis

In proteomics, this compound could serve as an intermediate in the synthesis of iprodione, a fungicide. Its dichlorophenyl moiety is structurally similar to compounds used in proteomic research, suggesting potential applications in the study of protein interactions and functions .

Organic Synthesis: Chiral Drug Intermediates

The compound’s structure is conducive to the synthesis of chiral drug intermediates. Biocatalysis, a method used to produce chiral intermediates, could potentially utilize this compound to create enantioselective drugs, given its complex molecular architecture that includes multiple stereocenters .

Pharmaceuticals: Benzoxazole Derivatives

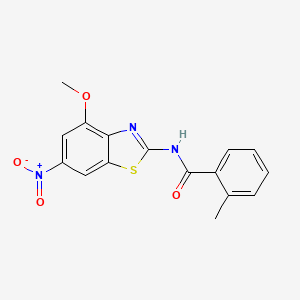

In pharmaceuticals, the dichlorophenyl group is a key structural component in the synthesis of benzoxazole derivatives. These derivatives are important in the treatment of various conditions, including cardiomyopathy associated with wild type or hereditary transthyretin-mediated amyloidosis .

Chemical Research: Synthesis of Dichlorobenzamide Derivatives

The compound could be used in chemical research for the synthesis of dichlorobenzamide derivatives. These derivatives are valuable for their potential applications in developing new materials and chemicals with unique properties .

Industrial Processes: Preparation of Trifluoroethanone Derivatives

In industrial processes, the compound could be involved in the preparation of trifluoroethanone derivatives. These derivatives are significant in various chemical manufacturing processes, including the production of agrochemicals and polymers .

properties

IUPAC Name |

1-(3,5-dichlorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO/c1-9-3-15-14(16(20)4-9)5-10(2)19(15)13-7-11(17)6-12(18)8-13/h5-9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLNQZSXHJSAHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(N2C3=CC(=CC(=C3)Cl)Cl)C)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2886932.png)

![3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2886933.png)

![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2886937.png)

![2-Chloro-4-[(E)-2-[3-(2,2,2-trifluoroethoxy)phenyl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2886939.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(trifluoromethyl)benzyl)propanamide](/img/structure/B2886941.png)

![4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B2886943.png)

![2-[[1-(2-Methyl-5-phenylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2886945.png)

![2-[1-(2-Chloropyridine-4-carbonyl)piperidin-2-yl]-2-phenylacetonitrile](/img/structure/B2886947.png)

![N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2886952.png)